Cas no 98138-05-7 (2,4-Dichloropteridine)

2,4-Dichloropteridine structure
商品名:2,4-Dichloropteridine
CAS番号:98138-05-7
MF:C6H2Cl2N4
メガワット:201.012877941132
MDL:MFCD09743914
CID:801625
PubChem ID:45789707
2,4-Dichloropteridine 化学的及び物理的性質
名前と識別子
-
- 2,4-Dichloropteridine
- 2,4-Dichloro-pteridine
- Pteridine, 2,4-dichloro-
- 2,4-bis(chloranyl)pteridine
- 2,4-Dichlor-pteridin
- ZLD0295
- CS-0057764
- AS-50625
- P10742
- AB92906
- J-507186
- Pteridine,2,4-dichloro
- AKOS015850552
- AM85313
- AC-5059
- 98138-05-7
- DTXSID90671960
- SCHEMBL2170882
- FT-0649242
- C6H2Cl2N4
- MFCD09743914
- A845816
-
- MDL: MFCD09743914
- インチ: InChI=1S/C6H2Cl2N4/c7-4-3-5(10-2-1-9-3)12-6(8)11-4/h1-2H
- InChIKey: WVSQXWZADZZUSV-UHFFFAOYSA-N
- ほほえんだ: ClC1=NC2=NC=CN=C2C(Cl)=N1
計算された属性
- せいみつぶんしりょう: 199.96600
- どういたいしつりょう: 199.9656515g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 12
- 回転可能化学結合数: 0
- 複雑さ: 168
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
- トポロジー分子極性表面積: 51.6Ų
- 疎水性パラメータ計算基準値(XlogP): 1.7
じっけんとくせい
- PSA: 51.56000
- LogP: 1.72660
2,4-Dichloropteridine セキュリティ情報
2,4-Dichloropteridine 税関データ
- 税関コード:2933990090
- 税関データ:
中国税関番号:
2933990090概要:
293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
2,4-Dichloropteridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM332701-100mg |
2,4-Dichloropteridine |
98138-05-7 | 95%+ | 100mg |
$1201 | 2021-08-18 | |
| Chemenu | CM332701-250mg |
2,4-Dichloropteridine |
98138-05-7 | 95%+ | 250mg |
$2102 | 2021-08-18 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBQ01212-250MG |
2,4-dichloropteridine |
98138-05-7 | 97% | 250MG |
¥ 1,663.00 | 2023-04-12 | |
| eNovation Chemicals LLC | D775465-500MG |
2,4-dichloropteridine |
98138-05-7 | 97% | 500mg |
$520 | 2024-07-21 | |
| Chemenu | CM332701-1g |
2,4-Dichloropteridine |
98138-05-7 | 95%+ | 1g |
$404 | 2024-07-18 | |
| eNovation Chemicals LLC | D523566-1g |
2,4-Dichloropteridine |
98138-05-7 | 97% | 1g |
$1039 | 2024-05-24 | |
| Fluorochem | 223353-1g |
2,4-Dichloropteridine |
98138-05-7 | 95% | 1g |
£1563.00 | 2022-02-28 | |
| eNovation Chemicals LLC | D775465-100mg |
2,4-dichloropteridine |
98138-05-7 | 97% | 100mg |
$205 | 2024-07-21 | |
| eNovation Chemicals LLC | D775465-250MG |
2,4-dichloropteridine |
98138-05-7 | 97% | 250mg |
$310 | 2024-07-21 | |
| BAI LING WEI Technology Co., Ltd. | S17ABC-B23305-250mg |
2,4-Dichloropteridine |
98138-05-7 | 98% | 250mg |
¥1924 | 2023-11-24 |
2,4-Dichloropteridine 関連文献
-
Shilong Wang,Yuanyuan Zhang,Guixin Liu,Hui Xu,Lijuan Song,Jinchun Chen,Jiazhu Li,Zhen Zhang Org. Chem. Front., 2021,8, 599-604
-
2. Water thermophoresis in carbon nanotubes: the interplay between thermophoretic and friction forces†Elton Oyarzua,Harvey A. Zambrano Phys. Chem. Chem. Phys., 2018,20, 3672-3677
-
Valeria Bugatti,Bluma Guenther Soares Green Chem., 2014,16, 3758-3762
-
Feng-Hua Chen,Li-Ming Zhang,Qing-Tao Chen,Yi Zhang,Zhi-Jun Zhang Chem. Commun., 2010,46, 8633-8635
98138-05-7 (2,4-Dichloropteridine) 関連製品
- 940203-36-1(2-({4-[(3-Methylbutanoyl)amino]anilino}carbonyl)-cyclohexanecarboxylic acid)
- 4747-27-7(methyl(2-{2-(methylamino)ethyldisulfanyl}ethyl)amine)
- 2171964-30-8(1-amino-3,3-dimethyl-1-propylurea)
- 1207033-73-5(N-4-({4-(6-methylpyridazin-3-yl)oxyphenyl}sulfamoyl)phenylacetamide)
- 2755719-10-7(5-(3-Chloro-4-(trifluoromethoxy)phenyl)thiazol-2-amine)
- 899744-54-8(N'-(3,4-dimethoxyphenyl)-N-(2-methyl-5-nitrophenyl)ethanediamide)
- 1326743-67-2(3-(dimethylamino)methyl-1H-indole-4-carboxylic acid hydrochloride)
- 1807211-13-7(3-Bromo-5-cyano-4-(hydroxymethyl)benzoic acid)
- 896334-69-3(N'-(4-fluorophenyl)methyl-N-2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethylethanediamide)
- 946245-01-8(N-2-(2,3-dihydro-1H-indol-1-yl)-2-4-(dimethylamino)phenylethyl-2-fluorobenzene-1-sulfonamide)
推奨される供給者
Amadis Chemical Company Limited
(CAS:98138-05-7)2,4-Dichloropteridine

清らかである:99%/99%
はかる:250mg/1g
価格 ($):230.0/617.0